BNP-32 (porcine)
Description
BNP-32 (Brain Natriuretic Peptide-32) is a 32-amino acid peptide originally isolated from porcine brain . It belongs to the natriuretic peptide family, which regulates blood pressure, fluid balance, and cardiovascular homeostasis. Structurally, porcine BNP-32 contains a conserved 17-amino acid disulfide ring critical for receptor binding and bioactivity . Its sequence is SPKTMRDSGCFGRRLDRIGSLSGLGCNVLRRY (molecular weight: 3570.15 Da) . BNP-32 is cleaved from its precursor, proBNP-108, and is secreted in response to ventricular stretch . While initially identified in pigs, homologs exist in humans (hBNP-32) and rats (rBNP-32), but with significant species-specific structural and functional differences .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H250N52O44S3/c1-15-77(12)115-139(240)175-65-109(211)178-102(69-205)135(236)189-93(54-74(6)7)131(232)196-100(67-203)119(220)173-62-108(210)177-91(52-72(2)3)117(218)171-63-110(212)180-104(137(238)191-96(58-106(152)208)134(235)198-114(76(10)11)140(241)194-94(55-75(8)9)129(230)184-85(32-22-45-166-145(155)156)122(223)182-88(35-25-48-169-148(161)162)125(226)195-99(143(244)245)57-80-38-40-81(207)41-39-80)71-248-247-70-103(179-111(213)64-174-120(221)101(68-204)197-133(234)98(60-113(216)217)192-124(225)87(34-24-47-168-147(159)160)183-126(227)90(42-51-246-14)187-141(242)116(78(13)206)200-128(229)84(30-19-20-43-150)186-138(239)105-37-27-50-201(105)142(243)82(151)66-202)136(237)190-95(56-79-28-17-16-18-29-79)118(219)172-61-107(209)176-83(31-21-44-165-144(153)154)121(222)181-86(33-23-46-167-146(157)158)123(224)188-92(53-73(4)5)130(231)193-97(59-112(214)215)132(233)185-89(127(228)199-115)36-26-49-170-149(163)164/h16-18,28-29,38-41,72-78,82-105,114-116,202-207H,15,19-27,30-37,42-71,150-151H2,1-14H3,(H2,152,208)(H,171,218)(H,172,219)(H,173,220)(H,174,221)(H,175,240)(H,176,209)(H,177,210)(H,178,211)(H,179,213)(H,180,212)(H,181,222)(H,182,223)(H,183,227)(H,184,230)(H,185,233)(H,186,239)(H,187,242)(H,188,224)(H,189,236)(H,190,237)(H,191,238)(H,192,225)(H,193,231)(H,194,241)(H,195,226)(H,196,232)(H,197,234)(H,198,235)(H,199,228)(H,200,229)(H,214,215)(H,216,217)(H,244,245)(H4,153,154,165)(H4,155,156,166)(H4,157,158,167)(H4,159,160,168)(H4,161,162,169)(H4,163,164,170)/t77-,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZCGMXQDPCLB-JJUAJPTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H250N52O44S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745472 | |
| Record name | PUBCHEM_71308373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3570.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117345-87-6 | |
| Record name | PUBCHEM_71308373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Linear Chain Assembly
The 32-mer sequence is typically synthesized using Fmoc/t-Bu chemistry on Wang or Rink amide resins. Key considerations include:
-
Resin Selection : Rink amide resin (0.6 mmol/g loading) for C-terminal amidation.
-
Coupling Reagents : HBTU/HOBt or PyBOP in DMF, with double couplings for sterically hindered residues (e.g., Arg, Ile).
-
Side-Chain Protection : Trt for Asn and Gln, Pbf for Arg, and Tacm (trimethylacetamidomethyl) for Cys.
Disulfide Bridge Formation
The intramolecular disulfide bond (Cys¹⁰–Cys²⁶) is formed post-synthesis using selective deprotection:
-
Tacm Removal : Treatment with AgBF₄ in trifluoroacetic acid (TFA) selectively cleaves Tacm groups without affecting other protecting groups.
-
Oxidation : I₂ in methanol/DCM (1:4) promotes disulfide formation under mild acidic conditions (pH 6.5–7.0).
This approach yielded synthetic BNP-32 with 98% purity (HPLC) and bioactivity comparable to native peptide, as evidenced by chick rectum relaxant assays (EC₅₀ = 1.2 nM).
Solution-Phase Fragment Condensation
For large-scale production, solution-phase synthesis offers advantages in cost and yield. A study by Kiso et al. (1990) synthesized BNP-32 via fragment condensation of four segments:
-
Segment 1 : SPKTMRDSG (1–9)
-
Segment 2 : CFGRRLDRI (10–18)
-
Segment 3 : GSLSGLGCN (19–27)
-
Segment 4 : VLRRY (28–32)
Key Steps
-
Protection Strategy : Boc groups for N-terminal amines, benzyl esters for C-terminal carboxylates.
-
Coupling : DCC/HOBt mediated, with segment ligation at Gly⁹–Cys¹⁰ and Gly²⁷–Cys²⁶.
-
Global Deprotection : HF cleavage removed benzyl and Boc groups, followed by oxidative folding (0.1 M NH₄HCO₃, pH 8.0).
The final product exhibited a molecular weight of 3570.1 Da (MALDI-TOF), matching theoretical values.
Purification and Quality Control
Post-synthetic purification is critical for removing truncated sequences and byproducts.
Chromatographic Methods
TFA Removal
Trifluoroacetic acid (TFA), used in HPLC, can interfere with biological assays. Optional TFA removal services employ ion-exchange resins (e.g., AG11A8) to reduce TFA content to <0.01%.
Analytical Characterization
Rigorous characterization ensures batch consistency and bioactivity.
Spectroscopic Analysis
Biological Assays
-
Receptor Binding : Competition assays with ¹²⁵I-ANP show IC₅₀ = 3.4 nM for NPR-A.
-
Diuretic Activity : Synthetic BNP-32 increases urinary cGMP output in porcine models (ED₅₀ = 0.8 μg/kg).
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
BNP-32 undergoes various chemical reactions, including:
Oxidation: The cysteine residues in BNP-32 can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues in BNP-32 can be substituted to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Major Products
The major products formed from these reactions include oxidized BNP-32 with disulfide bonds and reduced BNP-32 with free thiol groups. Substituted analogs of BNP-32 can also be synthesized for research purposes .
Scientific Research Applications
Heart Failure Diagnosis and Monitoring
BNP-32 is widely recognized for its diagnostic utility in heart failure. Elevated levels of BNP-32 correlate with increased myocardial wall stress, making it a valuable biomarker for diagnosing heart failure. Studies have demonstrated high sensitivity and specificity for BNP testing in clinical settings:
| Study | Sample Size | Cut-off Level (pg/ml) | Sensitivity (%) | Specificity (%) | Area Under Curve (AUC) |
|---|---|---|---|---|---|
| McCullough 2002 | 1538 | 100 | 90 | 73 | 0.90 |
| Wieczorek 2002 | 1050 | 100 | 82 | 97 | 0.93 |
| Januzzi 2005 (PRIDE) | 599 | 300 | 99 | 68 | 0.94 |
| Januzzi 2005 (ICON) | 1256 | 300 | 99 | 60 | 0.83–0.99 |
These findings indicate BNP-32's effectiveness as a prognostic tool in managing heart failure patients, guiding treatment decisions based on biomarker levels .
Therapeutic Monitoring
BNP-32 levels are also used to monitor treatment efficacy in heart failure patients. Changes in BNP concentrations can indicate responses to therapies such as diuretics or other heart failure medications, allowing clinicians to adjust treatment plans accordingly .
Cardiovascular Research
BNP-32 has been instrumental in cardiovascular research, particularly concerning its role in cardiac remodeling and response to stressors such as hypertension or ischemia. Experimental studies using porcine models have shown that BNP-32 administration can mitigate adverse cardiac remodeling by promoting vasodilation and inhibiting fibrosis .
Renal Function Studies
Research has indicated that BNP-32 influences renal function by promoting diuresis and natriuresis. Studies involving porcine models have demonstrated that BNP administration leads to increased creatinine clearance and reduced renal vascular resistance, highlighting its potential therapeutic role in managing renal complications associated with heart failure .
Case Study: Heart Failure Management
A clinical trial involving patients with chronic heart failure assessed the impact of BNP-guided therapy on patient outcomes. Patients were stratified based on baseline BNP levels, with those receiving treatment adjustments based on BNP readings showing significantly improved outcomes compared to standard care groups.
Case Study: Acute Coronary Syndrome
In a study evaluating the utility of NT-proBNP alongside BNP-32 in acute coronary syndrome patients, results indicated that elevated levels were predictive of adverse outcomes, supporting their use as biomarkers for risk stratification in acute settings .
Mechanism of Action
BNP-32 exerts its effects by binding to natriuretic peptide receptors (NPRs), primarily NPR-A and NPR-B. This binding activates guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP mediates various physiological effects, including vasodilation, natriuresis, and diuresis. These actions help reduce blood pressure and fluid overload, providing cardioprotective effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
NT-proBNP
- Origin: NT-proBNP is the N-terminal fragment (1–76 amino acids) released during proBNP-108 cleavage. Unlike BNP-32, it lacks biological activity .
- Diagnostic Utility: In healthy individuals, plasma NT-proBNP and BNP-32 levels are comparable. However, in early cardiac dysfunction (NYHA Class I–III), NT-proBNP levels rise 4-fold higher than BNP-32, making it a superior biomarker for early-stage heart failure . NT-proBNP has a longer half-life (60–120 min) compared to BNP-32 (~20 min), enabling stable detection in clinical settings .
ProBNP-108
- Origin: The precursor to BNP-32, proBNP-108 is glycosylated and circulates in plasma. Immunoassays for BNP-32 cross-react with proBNP-108, complicating clinical measurements .
- Bioactivity : ProBNP-108 has <10% of BNP-32’s ability to stimulate cGMP production in vascular cells, reducing its compensatory role in heart failure (HF) .
- Clinical Relevance : Elevated proBNP-108/BNP-32 ratios in HF correlate with disease progression due to attenuated cGMP signaling .
Atrial Natriuretic Peptide (ANP)
- Structural Differences : ANP shares a conserved ring structure with BNP-32 but differs in terminal sequences, leading to species-specific receptor affinities . For example, human BNP-32 has minimal activity in rats, whereas rat ANP is potent in rodents .
- Physiological Effects : In primates, human BNP-32 induces greater renal and hypotensive responses than ANP, highlighting interspecies variability in peptide efficacy .
Diagnostic and Clinical Performance
BNP-32 vs. NT-proBNP in Heart Failure
| Parameter | BNP-32 | NT-proBNP |
|---|---|---|
| Half-life | ~20 min | 60–120 min |
| NYHA Class I–III | Moderate elevation (1× baseline) | 4× higher than BNP-32 |
| Correlation with LVEF | Moderate | Stronger |
| Renal Clearance | Significant | Minimal |
BNP-32 in Neurodegenerative Diseases
- Plasma BNP-32 levels are inversely correlated with cognitive decline: Healthy subjects: 3006.54 ± 15.84 (mean ± SE) Mild Cognitive Impairment (MCI): 2949.40 ± 17.95 Alzheimer’s Disease (AD): 2969.83 ± 11.20 (one-way ANOVA, p < 0.05) .
- APOE4 genotype modulates BNP-32 levels: APOE4 carriers with AD show higher BNP-32 than non-carriers (p < 0.1) .
Analytical Challenges and Detection Methods
Immunoassays vs. Mass Spectrometry
- Cross-Reactivity : Commercial BNP-32 assays detect proBNP-108 and glycosylated forms, overestimating bioactive BNP-32 in HF .
- Mass Spectrometry (MS): Nano-LC-ESI-FT-ICR MS achieves 1–2 ppm mass accuracy, distinguishing BNP-32 from metabolites. However, in severe HF (NYHA IV), MS failed to detect endogenous BNP-32 despite high POCT values (>290 fmol/ml), suggesting circulating forms are altered (e.g., degraded or high-molecular-weight species) . Recovery rates for exogenous BNP-32 in plasma are low (~10%) due to matrix interference .
Protein Depletion Strategies
Species-Specific Variations
Source:
Biological Activity
BNP-32 (porcine) is a biologically active peptide derived from the prohormone proBNP, which plays a significant role in cardiovascular physiology. It is part of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). BNP-32 is primarily involved in regulating blood pressure, fluid balance, and cardiac function. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in heart failure and other cardiovascular diseases.
BNP-32 exerts its biological effects through binding to specific receptors, primarily the natriuretic peptide receptor-A (NPR-A). This interaction leads to the activation of guanylate cyclase, resulting in increased intracellular levels of cyclic GMP (cGMP). The elevation of cGMP subsequently induces vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which collectively contribute to lowering blood pressure and reducing cardiac workload.
Comparative Analysis of BNP Forms
The biological activity of BNP-32 can be compared with other forms of BNP and related peptides. The following table summarizes the characteristics and activities of various BNP forms:
| Peptide | Amino Acid Length | Biological Activity | Source |
|---|---|---|---|
| BNP-32 | 32 | High | Porcine |
| proBNP | 108 | Low | Human |
| BNP-26 | 26 | Moderate | Porcine |
| BNP-45 | 45 | Moderate | Rat |
Stability and Processing
Research indicates that BNP-32 is rapidly degraded in certain conditions, particularly at physiological temperatures. Studies have shown that while BNP-32 is stable in culture supernatants at 37°C, it degrades quickly in cell lysates unless precautions are taken during sample collection . This stability is crucial for its potential therapeutic applications, as it suggests that BNP-32 can remain active in circulation under appropriate conditions.
Heart Failure Studies
Several studies have investigated the role of BNP-32 in heart failure. Elevated levels of BNP are commonly observed in patients with congestive heart failure (CHF), where they serve as biomarkers for diagnosis and prognosis. One study highlighted that patients with CHF exhibited significantly higher levels of proBNP compared to healthy individuals, indicating a dysfunctional processing pathway leading to increased circulating inactive forms .
In a clinical setting, the administration of exogenous BNP-32 has been shown to improve hemodynamic parameters in heart failure patients. A pivotal study demonstrated that intravenous administration of BNP resulted in significant reductions in pulmonary capillary wedge pressure and systemic vascular resistance, alongside increases in cardiac output .
Experimental Models
In vitro experiments using porcine cardiac cells have provided insights into the processing and secretion mechanisms of BNP-32. Transfection studies revealed that overexpression of the pre-proBNP construct led to efficient secretion of glycosylated forms of proBNP and subsequent cleavage to produce active BNP-32 . Additionally, the presence of proteolytic enzymes such as corin and furin was shown to influence the processing efficiency, emphasizing the complexity of BNP regulation within cardiac tissues.
Q & A
Q. What methodological challenges arise in detecting BNP-32 (porcine) in plasma, and how can they be mitigated?
BNP-32 circulates at ultralow concentrations (3–323 fmoles/mL in CHF patients) and exists in multiple molecular forms (e.g., proBNP, degradation products). To address this:
- Optimized chromatography : Use splitless nanoRPLC with vented columns and Michrom Magic C8 stationary phase to enhance separation efficiency .
- Tryptic digestion : Employ secondary digestion protocols with cysteine alkylation quenching to increase target peptide abundance .
- Sensitivity enhancement : Couple with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) for molecular specificity .
Q. Which analytical techniques are most reliable for quantifying BNP-32 in biological samples?
Q. How does BNP-32’s molecular structure influence antibody-based detection methods?
BNP-32 contains a conserved disulfide bond (Cys11-Cys27) critical for its cyclic structure. Immunoassays may cross-react with proBNP or truncated forms due to epitope similarities. To ensure specificity:
- Validate antibodies against synthetic BNP-32 and its variants .
- Use orthogonal methods (e.g., LC-MS) to confirm immunoassay results .
Advanced Research Questions
Q. How can contradictions between immunoassay and mass spectrometry data for BNP-32 be resolved?
Discrepancies arise because immunoassays detect immunoreactive fragments, while MS targets intact BNP-32. Methodological solutions include:
Q. What statistical frameworks are robust for analyzing BNP-32 levels in heterogeneous patient populations?
Q. How can researchers optimize experimental design to account for BNP-32’s low abundance and heterogeneity?
- Pre-analytical factors : Use EDTA plasma (prevents protein degradation) and avoid freeze-thaw cycles .
- Front-end enrichment : Implement tandem removal of abundant proteins (TRAP) to improve detection limits .
- Multi-center validation : Standardize protocols across labs to reduce geographical bias in biomarker studies .
Methodological Recommendations
- Chromatography : Prioritize Michrom Magic C8 columns for intact BNP-32 separation .
- Digestion protocols : Use secondary tryptic digestion with alkylation quenching to minimize artifacts .
- Data interpretation : Report BNP-32 values with standardized units (e.g., fmoles/mL) and account for cohort heterogeneity via multivariate modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
